N-Boc-Desmethyl-CIMBI-36

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

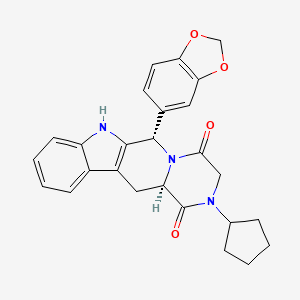

N-Boc-Desmethyl-CIMBI-36 is a chemical compound that has garnered interest in scientific research due to its potential applications in neurochemical studies and its role as a precursor in the synthesis of radioligands for positron emission tomography (PET) imaging. This compound is particularly significant in the study of serotonin 2A receptors (5-HT2A), which are implicated in various neuropsychiatric disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-Desmethyl-CIMBI-36 typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) protection. This process can be achieved through various methods, including:

Ultrasound Irradiation: A green and simple approach where the N-Boc protection is achieved under ultrasound irradiation without the need for catalysts.

Heterogeneous Conditions: Using di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol, which allows for easy separation and reuse of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of Boc protection and deprotection are widely applied in pharmaceutical manufacturing. Continuous flow reactors with solid acid catalysts, such as H-BEA zeolite, are used to achieve high yields and efficiency in the production of Boc-protected amines .

Types of Reactions:

Deprotection: The primary reaction involving this compound is the removal of the Boc protecting group.

Common Reagents and Conditions:

Deprotection Reagents: Solid Brønsted acid catalysts, such as H-BEA zeolite, are commonly used for the deprotection of Boc groups.

Major Products:

Desmethyl-CIMBI-36: The major product formed from the deprotection of this compound is Desmethyl-CIMBI-36, which can be further utilized in various chemical and biological studies.

Applications De Recherche Scientifique

N-Boc-Desmethyl-CIMBI-36 has several applications in scientific research:

Neurochemical Studies: It is used as a precursor in the synthesis of radioligands for PET imaging, specifically targeting serotonin 2A receptors.

Pharmacological Research: The compound is valuable in studying the pharmacokinetics and pharmacodynamics of serotonin receptor agonists and antagonists.

Drug Development: It serves as a key intermediate in the development of new therapeutic agents for neuropsychiatric disorders.

Mécanisme D'action

N-Boc-Desmethyl-CIMBI-36 itself does not have a direct mechanism of action but serves as a precursor to compounds like [11C]Cimbi-36, which acts as an agonist at serotonin 2A receptors. The binding of [11C]Cimbi-36 to these receptors allows for the visualization and quantification of receptor distribution and activity in the brain using PET imaging . This helps in understanding the role of serotonin in various neuropsychiatric conditions.

Comparaison Avec Des Composés Similaires

[11C]Cimbi-36: A radiolabeled version used for PET imaging of serotonin 2A receptors.

25B-NBOMe: A non-labeled form used recreationally, which can lead to severe adverse effects.

Uniqueness: N-Boc-Desmethyl-CIMBI-36 is unique due to its role as a precursor in the synthesis of radioligands for PET imaging. Its ability to be efficiently deprotected and converted into active compounds like [11C]Cimbi-36 makes it valuable in neurochemical research and drug development.

Propriétés

Numéro CAS |

1404305-57-2 |

|---|---|

Formule moléculaire |

C22H28BrNO5 |

Poids moléculaire |

466.37 |

Pureté |

>98% |

Synonymes |

tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.